What are the physicochemical properties of 2-Amino-5-chloro-4-fluorophenol?
What are the physicochemical properties of 2-Amino-5-chloro-4-fluorophenol?
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Amino-5-chloro-4-fluorophenol (CAS No. 1191063-34-9). As a halogenated aminophenol, this compound presents a unique structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of amino, hydroxyl, chloro, and fluoro substituents on the aromatic ring imparts distinct electronic and steric characteristics, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document consolidates available experimental and predicted data, outlines a plausible synthetic route and analytical methodologies, and discusses its chemical reactivity, providing a critical resource for researchers engaged in drug discovery and chemical synthesis.
Chemical Identity and Physicochemical Properties
2-Amino-5-chloro-4-fluorophenol is a substituted aromatic compound with the molecular formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol . The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro and fluoro) groups on the benzene ring results in a complex interplay of electronic effects that govern its physical and chemical behavior.
Table 1: Physicochemical Properties of 2-Amino-5-chloro-4-fluorophenol
| Property | Value | Source(s) |
| CAS Number | 1191063-34-9 | |
| Molecular Formula | C₆H₅ClFNO | |
| Molecular Weight | 161.56 g/mol | |
| Appearance | Solid | |
| Storage Temperature | -20°C |
Synthesis and Purification
The synthesis of 2-Amino-5-chloro-4-fluorophenol is not extensively documented in readily available literature. However, a plausible and efficient synthetic route involves the reduction of its corresponding nitro precursor, 4-chloro-5-fluoro-2-nitrophenol. This transformation is a common and well-established method for the preparation of aromatic amines.
Caption: Proposed synthesis of 2-Amino-5-chloro-4-fluorophenol.
Experimental Protocol: Reduction of 4-chloro-5-fluoro-2-nitrophenol
Causality: The choice of reducing agent is critical for achieving high yield and purity. Catalytic hydrogenation (e.g., using Pd/C) is often preferred for its clean reaction profile and ease of product isolation. Alternatively, metal/acid combinations like iron in acidic medium (e.g., HCl or acetic acid) offer a cost-effective and robust method. The following protocol outlines a general procedure using iron.
Materials:
-
4-chloro-5-fluoro-2-nitrophenol
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or other filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-5-fluoro-2-nitrophenol in a mixture of ethanol (or methanol) and water.
-
Addition of Iron and Acid: To the stirred suspension, add iron powder. Heat the mixture to a gentle reflux and then add concentrated HCl or acetic acid dropwise. The acid activates the iron surface for the reduction.
-
Reaction Monitoring: The reaction is exothermic. Maintain a steady reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Extraction: Combine the filtrate and the washings. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-5-chloro-4-fluorophenol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
Self-Validation: The purity of the synthesized compound should be rigorously assessed using a combination of analytical techniques as described in Section 4. The structural identity must be confirmed by spectroscopic methods.
Chemical Reactivity and Handling
The reactivity of 2-Amino-5-chloro-4-fluorophenol is dictated by the interplay of its functional groups. The amino and hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. This complex substitution pattern makes predicting the regioselectivity of further reactions challenging and necessitates careful experimental design.
-
Amino Group Reactivity: The amino group can undergo diazotization, acylation, and alkylation reactions.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for ether and ester synthesis.
-
Aromatic Ring Reactivity: The aromatic ring can participate in electrophilic substitution reactions, though the deactivating effect of the halogens will likely require forcing conditions. The positions ortho and para to the activating amino and hydroxyl groups are the most likely sites of substitution.
Handling and Storage: 2-Amino-5-chloro-4-fluorophenol should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container at -20°C to prevent degradation.
Analytical Methodologies
The purity and identity of 2-Amino-5-chloro-4-fluorophenol can be determined using a suite of analytical techniques.
Caption: Analytical workflow for 2-Amino-5-chloro-4-fluorophenol.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of 2-Amino-5-chloro-4-fluorophenol.
Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Causality: The C18 stationary phase provides good retention for the moderately polar analyte. The acidic modifier in the mobile phase ensures the protonation of the amino group, leading to sharper peaks and better chromatographic resolution.
Spectroscopic Characterization
While specific experimental spectra for 2-Amino-5-chloro-4-fluorophenol are not widely published, predicted spectral data can provide valuable guidance for characterization. Chemical suppliers like BLD Pharm and Pharmaffiliates may provide spectral data (NMR, HPLC, LC-MS, UPLC) upon request for their products.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of all substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.
Applications in Drug Development and Research
Halogenated aminophenols are valuable scaffolds in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The presence of chlorine and fluorine in 2-Amino-5-chloro-4-fluorophenol can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
This compound can serve as a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications, including but not limited to:
-
Kinase inhibitors
-
Antimicrobial agents
-
Agrochemicals
The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the construction of diverse chemical libraries for high-throughput screening.
Conclusion
2-Amino-5-chloro-4-fluorophenol is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a solid foundation based on available information and established chemical principles. The proposed synthetic and analytical methodologies offer a starting point for researchers to produce and characterize this compound, paving the way for its exploration in the development of novel pharmaceuticals and functional materials.
